molecular formula C19H18F6N2O2S B10919490 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea

1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea

Cat. No.: B10919490
M. Wt: 452.4 g/mol
InChI Key: SIORZGOOVLYHGV-UHFFFAOYSA-N
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Description

N-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-N’-PHENETHYLTHIOUREA is a synthetic organic compound characterized by the presence of trifluoroethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-N’-PHENETHYLTHIOUREA typically involves the reaction of 3,5-bis(2,2,2-trifluoroethoxy)aniline with phenethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of N-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. The compound forms hydrogen bonds with key amino acid residues in the active site of these enzymes, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-N’-PHENETHYLTHIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and interact with biological targets makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H18F6N2O2S

Molecular Weight

452.4 g/mol

IUPAC Name

1-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C19H18F6N2O2S/c20-18(21,22)11-28-15-8-14(9-16(10-15)29-12-19(23,24)25)27-17(30)26-7-6-13-4-2-1-3-5-13/h1-5,8-10H,6-7,11-12H2,(H2,26,27,30)

InChI Key

SIORZGOOVLYHGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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